Sodium cyclopentadienide
Overview
Description
Sodium cyclopentadienide is an organosodium compound with the formula C5H5Na . It is often abbreviated as NaCp, where Cp− is the cyclopentadienide anion . It is a colorless solid, although samples often are pink owing to traces of oxidized impurities . It is used as a reagent for the preparation of metallocenes .
Synthesis Analysis
Sodium cyclopentadienide is commercially available as a solution in THF . It is prepared by treating cyclopentadiene with sodium . The conversion can be conducted by heating a suspension of molten sodium in dicyclopentadiene . Sodium and potassium cyclopentadienide were obtained in an improved synthetic procedure. They were prepared in a one-pot synthesis directly by reaction of alkali metals with neat dicyclopentadiene at elevated temperature .Molecular Structure Analysis
The nature of NaCp depends strongly on its medium and for the purposes of planning syntheses; the reagent is often represented as a salt Na+ C5H−5 . Crystalline solvent-free NaCp, which is rarely encountered, is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Na+ centers sandwiched between μ - η5: η5 -C5H5 ligands .Chemical Reactions Analysis
Sodium cyclopentadienide is a common reagent for the preparation of metallocenes . For example, it is used in the preparation of ferrocene and zirconocene dichloride . Sodium cyclopentadienide is also used for the preparation of substituted cyclopentadienyl derivatives such as the ester and formyl derivatives .Physical And Chemical Properties Analysis
Sodium cyclopentadienide has a molar mass of 88.085 g·mol−1 . It appears as a colorless solid and has a density of 1.113 g/cm3 . It decomposes in water but is soluble in THF .Scientific Research Applications
Synthesis and Improvement
- Improved Synthesis : Sodium cyclopentadienide has been synthesized through an improved method, allowing for the preparation of this compound directly from alkali metals and neat dicyclopentadiene at elevated temperatures. This process yields a white powder product, free of colored impurities, and eliminates the need for dry solvents like THF or decahydronaphthalene (Panda, Gamer, & Roesky, 2003).
Organometallic Chemistry
- Organometallic Reagents : Sodium cyclopentadienide is a significant reagent in organometallic chemistry, primarily used to prepare numerous cyclopentadienyl complexes. Its synthesis can be achieved without using any solvents, offering a more convenient and pure approach (Panda et al., 2014).
Chemical Reactions and Products
- Carbonation and Polymethylation : Sodium cyclopentadienide undergoes carbonation to produce compounds like Thiele's acid and its isomers. It also shows potential for polymethylation, leading to polymethylcyclopentadienes (Marchand et al., 1998); (Mclean & Haynes, 1965).
Amino-functionalization and Ligand Chemistry
- Amino-functionalized Derivatives : Sodium cyclopentadienide has been used to synthesize amino-functionalised cyclopentadienyl transfer reagents and derivatives for potential applications in ligand chemistry (Bradley et al., 2002).
Coordination Compounds and Metallocenes
- Complex Formation : This compound aids in forming various coordination compounds and metallocenes with elements like zirconium, molybdenum, and ruthenium. It shows diverse coordination behaviors, including the formation of chelate ligands and metal-metal bonded dimers (Klass et al., 1999); (Smart & Curtis, 1977).
Substitution and Derivative Synthesis
- Functional Derivatives : It is useful in synthesizing cyclopentadienyl compounds with various substituents like aldehyde, ketone, or ester, contributing to a wide range of chemical studies and applications (Macomber, Hart, & Rausch, 1982).
Safety And Hazards
Future Directions
Sodium cyclopentadienide has been studied as a new type of electrolyte for sodium batteries . The use of sodium cyclopentadienide dissolved in tetrahydrofuran as the electrolyte reveals an improved reversibility of sodium dissolution and electrodeposition . This suggests that sodium cyclopentadienide could be further studied for its potential applications in energy storage .
properties
IUPAC Name |
sodium;cyclopenta-1,3-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVHDUNQKJDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063665 | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Sodium, 2,4-cyclopentadienide | |
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URL | https://haz-map.com/Agents/17681 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sodium cyclopentadienide | |
CAS RN |
4984-82-1 | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004984821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium, 2,4-cyclopentadien-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopenta-2,4-dien-1-ylsodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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